molecular formula C18H17ClN4OS2 B11285225 N-(4-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-(4-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11285225
M. Wt: 404.9 g/mol
InChI Key: OYFKMFMLZODIOO-UHFFFAOYSA-N
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Description

    N-(4-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide: is a synthetic organic compound with a complex structure. It falls within the category of thioacetamides.

  • The compound’s systematic name provides information about its substituents and functional groups. Let’s break it down:

      N-(4-chlorobenzyl): This part indicates that a benzyl group (C₆H₅CH₂-) is attached to the nitrogen (N) atom.

      2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide: This portion describes the core structure, which includes a pyridazinyl-thioacetamide moiety.

  • Thioacetamides often exhibit interesting biological activities due to their sulfur-containing functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: May serve as a lead compound for drug development.

      Industry: Employed in fine chemical synthesis.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this overview provides a concise summary, and further literature research would yield more detailed information

    Properties

    Molecular Formula

    C18H17ClN4OS2

    Molecular Weight

    404.9 g/mol

    IUPAC Name

    N-[(4-chlorophenyl)methyl]-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

    InChI

    InChI=1S/C18H17ClN4OS2/c1-11-18(26-12(2)21-11)15-7-8-17(23-22-15)25-10-16(24)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H,20,24)

    InChI Key

    OYFKMFMLZODIOO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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